Bursin trihydrochloride
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Overview
Description
Bursin trihydrochloride is a tripeptide hormone composed of lysine, histidine, and glycine. It was first isolated from the bursa of Fabricius in chickens and is known for its role in inducing B-cell differentiation
Preparation Methods
Synthetic Routes and Reaction Conditions: Bursin trihydrochloride can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97% .
Industrial Production Methods: In an industrial setting, this compound is produced using recombinant DNA technology. The gene encoding the peptide is inserted into Escherichia coli, which then expresses the peptide. The peptide is extracted, purified, and converted into its trihydrochloride form .
Chemical Reactions Analysis
Types of Reactions: Bursin trihydrochloride primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions due to the presence of amino acid side chains.
Common Reagents and Conditions:
Peptide Bond Formation: Typically involves reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and dithiothreitol (DTT) for reduction are commonly used.
Major Products: The major products formed from these reactions include shorter peptide fragments and individual amino acids .
Scientific Research Applications
Bursin trihydrochloride has several applications in scientific research:
Immunology: It is used as an adjuvant in vaccines to enhance the immune response by promoting B-cell differentiation.
Biotechnology: Employed in the study of peptide synthesis and protein engineering.
Medicine: Investigated for its potential in treating immunodeficiency disorders and enhancing vaccine efficacy.
Mechanism of Action
Bursin trihydrochloride exerts its effects by binding to specific receptors on B-cells, leading to their differentiation and proliferation. This process involves the activation of signaling pathways that promote the expression of genes necessary for B-cell development . The molecular targets include receptors on the surface of B-cells and intracellular signaling molecules.
Comparison with Similar Compounds
Gagnon’s Peptide: Composed of lysine, asparagine, proline, and tyrosine, it also induces B-cell differentiation but has a shorter half-life compared to bursin trihydrochloride.
DiABZI (compound 3): A non-nucleotide-based STING agonist that activates immune responses but through a different mechanism.
Uniqueness: this compound is unique due to its specific tripeptide structure and its ability to selectively induce B-cell differentiation. Its longer half-life and stability make it a more effective adjuvant in vaccine formulations compared to similar peptides .
Properties
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]hexanamide;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N7O3.3ClH/c15-4-2-1-3-10(16)13(23)21-11(5-9-6-18-8-20-9)14(24)19-7-12(17)22;;;/h6,8,10-11H,1-5,7,15-16H2,(H2,17,22)(H,18,20)(H,19,24)(H,21,23);3*1H/t10-,11-;;;/m0.../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLQNMBWSKCIDV-YNTUAPIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)N)NC(=O)C(CCCCN)N.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCCCN)N.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Cl3N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725397 |
Source
|
Record name | L-Lysyl-L-histidylglycinamide--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112898-17-6 |
Source
|
Record name | L-Lysyl-L-histidylglycinamide--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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